Hexahydro-2-isobutyl-1H-azepine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

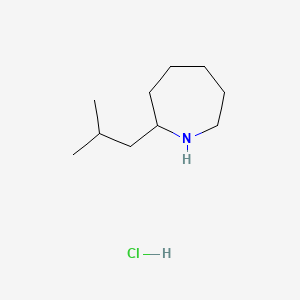

Hexahydro-2-isobutyl-1H-azepine Hydrochloride is a chemical compound with the molecular formula C10H22ClN. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2-isobutyl-1H-azepine Hydrochloride typically involves the reaction of azepane with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is purified through crystallization or distillation to obtain a high-purity compound suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions

Hexahydro-2-isobutyl-1H-azepine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Sodium hydroxide, ammonia; reactions are often conducted in polar solvents like water or ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azepane derivatives with various functional groups.

Applications De Recherche Scientifique

Hexahydro-2-isobutyl-1H-azepine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of Hexahydro-2-isobutyl-1H-azepine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azepane: The parent compound, a seven-membered nitrogen-containing ring.

Hexahydroazepine: A fully saturated derivative of azepane.

Homopiperidine: Another name for azepane, highlighting its structural similarity to piperidine.

Uniqueness

Hexahydro-2-isobutyl-1H-azepine Hydrochloride is unique due to the presence of the 2-methylpropyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other azepane derivatives .

Activité Biologique

Hexahydro-2-isobutyl-1H-azepine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of azepane, characterized by its saturated cyclic structure. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the cholinergic and serotonergic pathways. These interactions suggest potential therapeutic applications in treating conditions such as anxiety, depression, and cognitive impairments.

- Cholinergic System : The compound has been associated with modulation of the cholinergic system, which plays a critical role in memory and learning processes. It may act as an antagonist to certain muscarinic receptors, potentially influencing cognitive functions and behavioral responses .

- Serotonergic System : Preliminary studies suggest that this compound may also interact with serotonin receptors, impacting mood regulation and anxiety levels .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific biological targets:

- Neurotransmitter Release : The compound has been shown to modulate the release of neurotransmitters such as acetylcholine and serotonin in neuronal cultures, indicating its potential role in synaptic transmission .

- Cell Viability Assays : Studies have evaluated its cytotoxic effects on various cell lines, revealing dose-dependent responses that warrant further exploration for therapeutic applications.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| Behavioral Study | Rodent Models | Altered anxiety-like behaviors; potential anxiolytic effects observed. |

| Cognitive Study | Morris Water Maze | Improved memory retention in treated groups compared to controls. |

These findings support the hypothesis that this compound may enhance cognitive functions while alleviating anxiety symptoms.

Patent Applications

Several patents highlight the synthesis methods and potential therapeutic uses of hexahydro derivatives, indicating ongoing research into their pharmacological profiles. For instance, one patent discusses its use as a precursor in synthesizing dual pharmacophores targeting both PDE4 and muscarinic receptors, which could lead to novel treatment options for neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(2-methylpropyl)azepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)8-10-6-4-3-5-7-11-10;/h9-11H,3-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODROEQYRFKKLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-91-8 |

Source

|

| Record name | 1H-Azepine, hexahydro-2-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.